N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
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Overview
Description
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to an ethanamine backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with ethanamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The trimethoxyphenyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
Scientific Research Applications
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving cellular signaling pathways and receptor interactions.
Medicine: Research into its potential therapeutic effects, particularly in neuropharmacology, is ongoing.
Mechanism of Action
The mechanism of action of N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist, binding to and activating these receptors, which leads to various physiological effects . The trimethoxyphenyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent hallucinogen with similar structural features.
Mescaline: A naturally occurring hallucinogen with a similar trimethoxyphenyl group.
Uniqueness
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-5-13-8-9-6-11(15-3)12(16-4)7-10(9)14-2;/h6-7,13H,5,8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYGXLOGGRPMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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